Home > Products > Screening Compounds P120679 > 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline -

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

Catalog Number: EVT-11135483
CAS Number:
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. Quinazolines have been extensively studied for their potential as therapeutic agents against various diseases, including cancer. The specific compound 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline is of interest due to its structural modifications that may enhance its pharmacological properties.

Source

The compound can be synthesized through various chemical methods, often involving modifications of existing quinazoline derivatives. Research has indicated that quinazoline derivatives can exhibit significant inhibitory effects on epidermal growth factor receptor tyrosine kinase activity, making them valuable in cancer treatment .

Classification

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is classified as a heterocyclic organic compound, specifically a substituted quinazoline. It features a pyrrolidine group at the 4-position and methoxy groups at the 6 and 7 positions of the quinazoline ring.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline can be accomplished through several methods. A common approach involves the reaction of appropriate starting materials such as 3,4-dimethoxybenzaldehyde with various amines and reagents under controlled conditions. The following steps outline a typical synthesis pathway:

  1. Formation of Quinazoline Core: The initial step often involves the cyclization of anthranilic acid derivatives or similar precursors in the presence of dehydrating agents like acetic anhydride or phosphorus oxychloride.
  2. Substitution Reactions: Subsequent reactions can introduce the pyrrolidine moiety through nucleophilic substitution or coupling reactions using pyrrolidine derivatives.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired quinazoline derivative .

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dichloromethane or ethanol), and the use of catalysts (e.g., triethylamine). Yields and reaction times can vary based on the specific methodology employed.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline features a quinazoline core with two methoxy groups at the 6 and 7 positions and a pyrrolidine ring at the 4 position. The general formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Data

  • Molecular Weight: Approximately 218.25 g/mol
  • Chemical Formula: C₁₂H₁₄N₂O₂
  • Melting Point: Specific melting points may vary based on synthesis methods but typically range between 150-180 °C.
Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline can undergo various chemical reactions typical for quinazolines:

  • Nucleophilic Substitution: The presence of halogenated derivatives allows for nucleophilic substitution reactions with amines.
  • Reduction Reactions: The compound can participate in reduction reactions to modify functional groups.
  • Cyclization: Further cyclization can occur under specific conditions to form more complex structures.

Technical Details

These reactions often require careful control of conditions such as pH, temperature, and reaction time to optimize yield and purity.

Mechanism of Action

Process

The mechanism of action for 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline primarily involves its interaction with biological targets such as kinases. It is believed to inhibit epidermal growth factor receptor tyrosine kinase activity by binding to the active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancer cells .

Data

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may have comparable efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that modifications at the 6 and 7 positions significantly influence biological activity and solubility profiles .

Applications

Scientific Uses

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline has potential applications in:

  • Cancer Treatment: As a lead compound for developing new anticancer agents targeting epidermal growth factor receptor pathways.
  • Medicinal Chemistry: In research aimed at synthesizing novel quinazoline derivatives with enhanced pharmacological profiles.
  • Biological Studies: As a tool compound in studies investigating signaling pathways related to cancer cell proliferation and survival.

Research continues to explore its efficacy against various cancer types and its potential role in combination therapies .

Introduction to Quinazoline-Based Therapeutics

Historical Development of Quinazoline Pharmacophores

Quinazoline, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, emerged as a privileged scaffold in drug discovery following early 20th-century synthetic work by Gabriel, Bischler, and others [9]. Initial derivatives exhibited modest biological activity, but systematic structural optimization revealed profound pharmacological potential. The 4-aminoquinazoline motif proved particularly significant, serving as the core for numerous targeted anticancer agents. Key milestones include:

  • Antifolate Agents: Early 2,4-diaminoquinazoline derivatives like methotrexate targeted dihydrofolate reductase (DHFR), establishing quinazolines as antimetabolites [1]. Subsequent optimization yielded agents like raltitrexed (for colorectal cancer) with improved water solubility and reduced nephrotoxicity compared to predecessors like CB3717 [1].
  • Tyrosine Kinase Inhibitors (TKIs): Discovery of 4-anilinoquinazolines revolutionized targeted cancer therapy. Gefitinib (2003) and erlotinib (2004), featuring 6,7-dimethoxy substitutions and anilino groups at C4, became first-generation EGFR inhibitors for non-small cell lung cancer (NSCLC) [9]. Afatinib and dacomitinib followed as irreversible EGFR TKIs [9].
  • Diverse Targets: Beyond EGFR and DHFR, quinazolines inhibit breast cancer resistance protein (BCRP) (e.g., Ko143 analogs), poly(ADP-ribose) polymerase (PARP), and tubulin polymerization, demonstrating scaffold versatility [1] [3].

Table 1: Evolution of Key Quinazoline-Based Therapeutics

EraRepresentative AgentsPrimary TargetTherapeutic Application
1970s-1980sMethotrexate analogs, RaltitrexedDHFRVarious Cancers, Colorectal Cancer
1990s-2000sGefitinib, Erlotinib, AfatinibEGFR Tyrosine KinaseNon-Small Cell Lung Cancer
2000s-PresentPrazosin derivatives, Ko143BCRPMultidrug Resistance Reversal

Significance of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline in Medicinal Chemistry

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline represents a distinct structural subclass diverging from the dominant 4-anilinoquinazolines. Its significance lies in:

  • Structural Distinction: Replacement of the traditional 4-anilino group with a saturated N-heterocycle (pyrrolidine) alters electronic properties, steric bulk, and hydrogen-bonding potential. The 6,7-dimethoxy groups enhance electron density and influence pharmacokinetic properties like solubility [7] [9].
  • Pharmacophore Hybridization: It embodies hybridization between classical quinazoline kinase inhibitor motifs (6,7-dimethoxy) and bioactive amine fragments (pyrrolidine) prevalent in neuroactive and anticancer compounds [5] [9].
  • Target Exploration: While not a clinical drug itself, its structure positions it as a probe molecule. The pyrrolidine moiety suggests potential interaction with targets recognizing secondary/tertiary amines, such as sigma receptors (σR) implicated in cancer cell proliferation and survival [5]. Preliminary studies on analogs indicate cytotoxic potential against diverse cancer lines, warranting mechanistic investigation [3] [8].
  • Synthetic Versatility: The molecule serves as a versatile intermediate for generating derivatives modified at the C2, C4 (pyrrolidine nitrogen), or methoxy positions, enabling structure-activity relationship studies [8] [9].

Research Gaps and Current Academic Focus

Despite its potential, focused research on 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline remains nascent, with several gaps driving current inquiry:

  • Definitive Molecular Target(s): While EGFR inhibition is hypothesized based on scaffold similarity (e.g., 6,7-dimethoxy groups), experimental validation for this specific compound is lacking. Its affinity for σRs (particularly σ2R/TMEM97), known to bind structurally diverse amines and overexpressed in tumors, is a compelling but untested hypothesis [5] [8].
  • Structure-Activity Relationship (SAR) Optimization: Systematic studies exploring modifications (e.g., C2 substitutions, pyrrolidine N-alkylation, methoxy group replacement) and their impact on potency and selectivity are limited compared to 4-anilinoquinazolines [8] [9]. Recent work highlights the critical influence of C2 substituents on EGFR affinity in related 6,7-dimethoxyquinazolines [8].
  • Mechanism Beyond Direct Enzyme Inhibition: Potential roles in overcoming drug resistance (e.g., via BCRP inhibition), inducing DNA damage response (e.g., PARP interaction), or disrupting microtubule dynamics (tubulin) require investigation [1] [10]. The compound’s ability to act as a multi-targeting agent or proteolysis targeting chimera (PROTAC) warhead is unexplored.
  • Physicochemical & ADME Profiling: Detailed data on solubility (beyond predictions [7]), metabolic stability, membrane permeability, and bioavailability are scarce, hindering lead optimization efforts.

Chemical Synthesis and Structure-Activity Relationships

Properties

Product Name

6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline

IUPAC Name

6,7-dimethoxy-4-pyrrolidin-1-ylquinazoline

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3

InChI Key

JAMZITUJNQBJDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.